PKC beta pseudosubstrate

説明

Overview of Protein Kinase C Family Diversity and Regulatory Principles

The Protein Kinase C (PKC) family represents a crucial group of serine/threonine protein kinases that play a pivotal role in cellular signal transduction. nih.govsigmaaldrich.com These enzymes are integral in controlling the function of other proteins by phosphorylating the hydroxyl groups of serine and threonine amino acid residues. wikipedia.org The activation of PKC enzymes is triggered by signals such as an increase in the concentration of diacylglycerol (DAG) or calcium ions (Ca2+), highlighting their importance in various signal transduction cascades. wikipedia.org

The PKC family is characterized by its extensive diversity, with at least 10 identified isoforms in humans. sigmaaldrich.comwikipedia.orgplos.org This diversity allows for a wide range of cellular responses to be mediated. nih.gov The isoforms are categorized into three main subfamilies based on their requirements for activation:

Conventional (or classical) PKCs (cPKCs): This group includes isoforms α, βI, βII, and γ. Their activation is dependent on the presence of Ca2+, diacylglycerol (DAG), and a phospholipid like phosphatidylserine (B164497). nih.govwikipedia.org

Novel PKCs (nPKCs): This subfamily consists of isoforms δ, ε, η, and θ. They require DAG for activation but are independent of Ca2+. nih.govwikipedia.org

Atypical PKCs (aPKCs): This group, which includes isoforms ζ and ι/λ, does not require either Ca2+ or DAG for activation. nih.govwikipedia.org

This classification underscores the varied regulatory mechanisms governing PKC activity. The structural organization of PKC isoforms consists of a regulatory domain at the N-terminus and a catalytic domain at the C-terminus. nih.gov The regulatory domain contains a C1 domain, which binds DAG, and a C2 domain that acts as a Ca2+ sensor in conventional isoforms. wikipedia.org All PKC isoforms possess a pseudosubstrate region within their regulatory domain. wikipedia.org

The regulation of PKC activity is a multi-step process. For conventional PKCs, an increase in intracellular Ca2+ prompts the C2 domain to bind to the cell membrane. Concurrently, the C1 domain binds to DAG, leading to the release of the pseudosubstrate from the catalytic site and subsequent enzyme activation. wikipedia.org This process is also contingent on the proper folding and phosphorylation of the enzyme. wikipedia.org

Fundamental Concept of Pseudosubstrate-Mediated Autoinhibition in Protein Kinases

A fundamental principle governing the activity of many protein kinases, including PKC, is autoinhibition mediated by a pseudosubstrate sequence. nih.govbiorxiv.org This mechanism ensures that the kinase remains in an inactive state until it receives a specific activation signal. nih.gov The pseudosubstrate is a small sequence of amino acids located within the regulatory domain of the kinase that mimics a true substrate. wikipedia.org However, it critically lacks the phosphorylatable serine or threonine residue. wikipedia.orghep.com.cn

In the absence of activating signals, this pseudosubstrate sequence occupies the substrate-binding cavity in the catalytic domain of the kinase. wikipedia.orgbiorxiv.org This physical blockage prevents actual substrates from accessing the active site, thereby keeping the enzyme in a catalytically inactive conformation. biorxiv.orghep.com.cn The interaction between the pseudosubstrate and the active site is highly specific, involving multiple electrostatic and non-polar contacts. nih.gov

The release of this autoinhibition is a key step in kinase activation. For PKC, the binding of second messengers like Ca2+ and DAG to the regulatory domain induces a conformational change. ucsd.edu This change reduces the affinity of the pseudosubstrate for the catalytic cleft, causing it to be released and allowing the enzyme to bind and phosphorylate its target substrates. ucsd.edu The elegance of this mechanism lies in its ability to tightly control kinase activity, ensuring that phosphorylation events occur only in response to appropriate cellular signals. nih.gov

Specific Context of PKC Beta Pseudosubstrate within the Conventional PKC Isoforms

The PKC beta (PKCβ) isoform is a member of the conventional PKC subfamily, which also includes PKCα and PKCγ. researchgate.net Like other conventional PKCs, PKCβ requires both Ca2+ and diacylglycerol (DAG) for its full activation. researchgate.net The PKCβ gene gives rise to two splice variants, PKCβI and PKCβII, which are included in the conventional PKC group. ucsd.edu

The PKCβ pseudosubstrate is a specific peptide sequence within the regulatory domain of the PKCβ isoform. This sequence, typically comprising amino acids 19-31, functions as an autoinhibitor. rndsystems.combio-techne.com A synthetic version of the PKCβ pseudosubstrate has been developed as a selective, cell-permeable inhibitor of PKC. rndsystems.combio-techne.com This inhibitor peptide is often linked to a cell-permeabilizing vector peptide, such as one derived from the Antennapedia homeodomain, to facilitate its uptake by cells. rndsystems.combio-techne.com Once inside the cell, the inhibitor peptide is released and can effectively block the activity of PKC. rndsystems.combio-techne.com

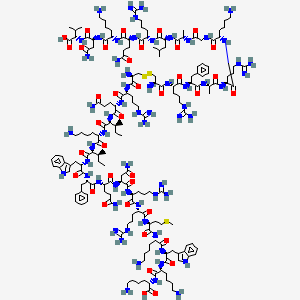

The amino acid sequence of a commercially available PKCβ pseudosubstrate inhibitor is a disulfide-bridged heterodimer of two peptides. rndsystems.commedchemexpress.commybiosource.com This design allows the inhibitory portion to be released within the reducing environment of the cytoplasm. rndsystems.combio-techne.com The study of the PKCβ pseudosubstrate has been instrumental in understanding the specific roles of the PKCβ isoform in various cellular processes and has provided a tool for its selective inhibition in research settings. rndsystems.combio-techne.com

Interactive Data Tables

Table 1: PKC Isoform Classification and Cofactor Requirements

| Subfamily | Isoforms | Ca2+ Requirement | Diacylglycerol (DAG) Requirement |

| Conventional (cPKC) | α, βI, βII, γ | Yes | Yes |

| Novel (nPKC) | δ, ε, η, θ | No | Yes |

| Atypical (aPKC) | ζ, ι/λ | No | No |

Data sourced from multiple references. nih.govsigmaaldrich.comwikipedia.org

Table 2: Amino Acid Sequence of a Synthetic this compound Inhibitor

| Peptide Component | Single-Letter Sequence |

| PKCβ Pseudosubstrate (19-31) | CRFARKGALRQKNV |

| Antennapedia Vector Peptide | CRQIKIWFQNRRMKWKK |

| Note | The two peptides are linked by a disulfide bridge between the cysteine (C) residues. |

Data sourced from multiple references. rndsystems.commedchemexpress.commybiosource.com

Structure

2D Structure

特性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C177H294N62O38S3/c1-12-96(7)140(168(272)228-114(54-28-34-73-182)159(263)238-141(97(8)13-2)169(273)236-130(86-103-90-210-109-49-23-21-47-105(103)109)165(269)232-128(84-101-44-18-15-19-45-101)163(267)226-122(63-66-134(187)241)157(261)234-131(87-136(189)243)166(270)223-119(60-40-79-207-176(199)200)149(253)220-118(59-39-78-206-175(197)198)151(255)227-124(68-81-278-11)158(262)219-112(52-26-32-71-180)153(257)233-129(85-102-89-209-108-48-22-20-46-104(102)108)164(268)221-111(51-25-31-70-179)152(256)229-125(170(274)275)55-29-35-74-183)239-160(264)123(64-67-135(188)242)225-148(252)116(57-37-76-204-173(193)194)215-144(248)106(184)92-279-280-93-107(185)145(249)216-117(58-38-77-205-174(195)196)155(259)231-127(83-100-42-16-14-17-43-100)161(265)213-99(10)143(247)214-115(56-36-75-203-172(191)192)147(251)217-110(50-24-30-69-178)146(250)211-91-138(245)212-98(9)142(246)230-126(82-94(3)4)162(266)222-120(61-41-80-208-177(201)202)150(254)224-121(62-65-133(186)240)156(260)218-113(53-27-33-72-181)154(258)235-132(88-137(190)244)167(271)237-139(95(5)6)171(276)277/h14-23,42-49,89-90,94-99,106-107,110-132,139-141,209-210H,12-13,24-41,50-88,91-93,178-185H2,1-11H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,211,250)(H,212,245)(H,213,265)(H,214,247)(H,215,248)(H,216,249)(H,217,251)(H,218,260)(H,219,262)(H,220,253)(H,221,268)(H,222,266)(H,223,270)(H,224,254)(H,225,252)(H,226,267)(H,227,255)(H,228,272)(H,229,256)(H,230,246)(H,231,259)(H,232,269)(H,233,257)(H,234,261)(H,235,258)(H,236,273)(H,237,271)(H,238,263)(H,239,264)(H,274,275)(H,276,277)(H4,191,192,203)(H4,193,194,204)(H4,195,196,205)(H4,197,198,206)(H4,199,200,207)(H4,201,202,208)/t96-,97-,98-,99-,106-,107-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,139-,140-,141-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWJPYSSLFMLBZ-OSCDWKIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C177H294N62O38S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3995 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Structural Basis of Pkc Beta Pseudosubstrate Autoinhibition

Direct Interaction of Pseudosubstrate Domain with the Catalytic Site

The primary mechanism of PKCβ autoinhibition involves the direct binding of its pseudosubstrate domain to the enzyme's catalytic site. wikipedia.orgnih.govmdpi.com The catalytic site, located in the C-terminal half of the protein, is comprised of two lobes: a smaller N-terminal lobe that binds ATP and a larger C-terminal lobe that binds the protein or peptide substrate. wikipedia.orgnih.gov The active site cleft, where the phosphorylation reaction occurs, lies between these two lobes. wikipedia.org

In the inactive state, the pseudosubstrate domain, a short sequence of amino acids located in the N-terminal regulatory region, occupies this substrate-binding cavity. wikipedia.orgmdpi.comfrontiersin.org This physically blocks actual substrates from accessing the active site, thereby preventing them from being phosphorylated. mdpi.comfrontiersin.orgpsu.edu The pseudosubstrate sequence cleverly mimics a genuine PKC substrate but with a critical alteration: it contains a non-phosphorylatable amino acid, typically an alanine (B10760859), at the position where a serine or threonine would normally be. nih.govmdpi.com This allows it to bind with high affinity to the active site without being chemically modified, effectively acting as a competitive inhibitor. nih.govlibretexts.org The interaction is stabilized by basic amino acid residues within the pseudosubstrate sequence that interact with an acidic patch in the substrate-binding site. mdpi.comhep.com.cnnih.gov

Conformational States and Transitions Governing PKC Beta Activity

The activity of PKCβ is governed by transitions between a "closed," inactive conformation and an "open," active one. frontiersin.orgportlandpress.com The pseudosubstrate plays a central role in stabilizing the inactive state. mdpi.com In the absence of activating signals, intramolecular interactions hold the enzyme in a compact, closed structure where the pseudosubstrate is securely lodged in the catalytic cleft. frontiersin.orgucsd.edu The regulatory domain, which includes the pseudosubstrate, C1 domains (which bind DAG), and the C2 domain (which binds Ca²⁺), folds over the catalytic domain. nih.govresearchgate.net

Activation is a multi-step process that induces significant conformational changes to release this autoinhibition:

Calcium Binding : An increase in intracellular Ca²⁺ concentration causes the C2 domain to bind to anionic phospholipids (B1166683) in the cell membrane, such as phosphatidylserine (B164497). nih.govucsd.edu This initial tethering to the membrane begins to pull the regulatory domain away from the catalytic domain. nih.govucsd.edu

Diacylglycerol Binding : The subsequent binding of DAG to the C1 domains further stabilizes the enzyme's association with the membrane. bionity.comnih.gov This binding event is thought to trigger the critical conformational change that expels the pseudosubstrate from the catalytic site. mdpi.comnih.govucsd.edu

Once the pseudosubstrate is released, the catalytic site becomes accessible to substrates, and the enzyme transitions to its fully active state. mdpi.compsu.edu This "open" conformation is transient; once the levels of second messengers like Ca²⁺ and DAG decrease, the enzyme reverts to its closed, autoinhibited state to terminate signaling. portlandpress.comucsd.edu This cycle of conformational changes ensures that PKCβ activity is tightly coupled to specific upstream signals. ucsd.edu

Autoinhibitory Peptide Sequence Characteristics of PKC Beta Pseudosubstrate

The effectiveness of the pseudosubstrate domain as an autoinhibitor lies in the specific characteristics of its amino acid sequence. nih.govmdpi.com It is designed to mimic the consensus sequence that PKCβ recognizes in its true substrates. nih.gov

Key features of the this compound sequence include:

Phospho-acceptor Replacement : The most critical feature is the substitution of the phosphorylatable serine or threonine residue with an alanine. nih.govmdpi.com This prevents the enzyme from acting upon the pseudosubstrate itself, locking it in an inhibitory embrace. nih.gov

Basic Residues : The sequence is rich in basic amino acids, such as arginine (Arg) and lysine (B10760008) (Lys). mdpi.com These residues are crucial for binding to the acidic substrate-binding pocket of the catalytic domain. hep.com.cnnih.gov A conserved arginine residue, in particular, has been shown to be important for high-affinity binding. hep.com.cn

The specific sequence for the PKC α/β pseudosubstrate peptide (residues 19-36) is RFARKGALRQKNVHEVKN. mdpi.com The alanine at position 25 (Ala-25) is the key non-phosphorylatable residue. nih.govmdpi.com Studies have shown that mutating this alanine to a serine transforms the inhibitory peptide into a potent PKC substrate, highlighting the critical nature of this single amino acid. mdpi.comhep.com.cn Synthetic peptides based on this pseudosubstrate sequence are widely used as specific inhibitors of PKC for research purposes. nih.govrndsystems.combio-techne.com

Interactive Data Table: this compound Sequence Click on the headers to sort the table.

| Property | Description | Reference |

| Name | PKC β Pseudosubstrate | rndsystems.commedchemexpress.com |

| Sequence | RFARKGALRQKNVHEVKN | mdpi.com |

| Inhibitory Mechanism | Competitively binds to the substrate binding site of the catalytic domain. | nih.govlibretexts.org |

| Key Residue | Alanine (Ala) at the phospho-acceptor position (residue 25). | nih.govmdpi.com |

| Binding Characteristic | Basic residues (Arg, Lys) interact with the acidic catalytic cleft. | mdpi.comhep.com.cn |

| Effect of Ala -> Ser Mutation | Converts the inhibitor into a substrate. | mdpi.comhep.com.cn |

Regulatory Mechanisms Modulating Pkc Beta Pseudosubstrate Disengagement and Activation

Role of Lipid Second Messengers in Pseudosubstrate Release

The release of the pseudosubstrate from the active site is a primary consequence of PKCβ translocation to the cell membrane, a process initiated by the generation of lipid second messengers. ucsd.edu These molecules act as allosteric regulators, binding to specific domains within PKCβ and inducing conformational changes that ultimately lead to the exposure of the catalytic site.

Diacylglycerol (DAG) is a crucial second messenger that directly triggers the activation of conventional PKCs, including PKCβ. nih.govresearchgate.net In response to extracellular signals, DAG is produced within the plasma membrane, creating a binding site for PKCβ. ucsd.edu The regulatory region of PKCβ contains tandem C1 domains, designated C1A and C1B, which function as the primary DAG sensors. nih.govnih.gov

Binding of DAG to the C1B domain, which has a higher affinity for DAG than the C1A domain, induces a significant conformational change in the PKCβ molecule. nih.gov This event is a key step in destabilizing the interaction between the pseudosubstrate and the catalytic domain. ucsd.edu The energy provided by the binding of the C1 domains to the membrane helps to overcome the inhibitory constraint, facilitating the release of the pseudosubstrate. ucsd.edu This allows for substrate binding and subsequent phosphorylation. wikipedia.org

| Domain | Ligand | Consequence of Binding |

| C1A | Diacylglycerol (DAG) | Contributes to membrane recruitment and conformational change |

| C1B | Diacylglycerol (DAG) | Primary DAG sensor; initiates conformational change leading to pseudosubstrate release |

As a conventional PKC isoform, PKCβ requires calcium ions (Ca2+) for its activation. wikipedia.orgreactome.org The C2 domain of PKCβ acts as a Ca2+ sensor. wikipedia.orgnih.gov Upon an increase in intracellular Ca2+ concentration, Ca2+ ions bind to the C2 domain. nih.gov The PKCβ C2 domain is capable of binding three Ca2+ ions in a cooperative manner. nih.govlu.se

This Ca2+ binding induces a conformational change in the C2 domain, which then facilitates its interaction with negatively charged phospholipids (B1166683) in the plasma membrane, such as phosphatidylserine (B164497). nih.govnih.gov This interaction anchors the enzyme to the membrane and is a prerequisite for the subsequent steps of activation. wikipedia.org The coordination of Ca2+ and the subsequent membrane association of the C2 domain work in concert with DAG binding to the C1 domains to promote the release of the pseudosubstrate from the catalytic site. wikipedia.org

| Ion | Binding Domain | Key Function in Pseudosubstrate Release |

| Calcium (Ca2+) | C2 Domain | Induces conformational change in the C2 domain, promoting membrane binding |

Phosphatidylserine (PS) is an essential acidic phospholipid required for the activation of conventional PKC isoforms. reactome.orgnih.gov The Ca2+-bound C2 domain of PKCβ interacts with PS in the plasma membrane. nih.govnih.gov This interaction is not merely an anchoring mechanism but plays a direct role in regulating enzyme activity. nih.gov

The binding of PKCβ to PS-containing membranes is a cooperative process. nih.gov The affinity of PKCβ for PS increases as more PS molecules bind to the enzyme, suggesting the formation of a specific lipid microenvironment around the protein. nih.gov This interaction with PS, facilitated by Ca2+, is a dominant driving force in the productive association of PKCβ with the membrane. scilit.com This membrane engagement provides the necessary energy to release the pseudosubstrate from the active site, allowing for substrate phosphorylation. acs.org While other acidic phospholipids can support PKC activation, phosphatidylserine is particularly effective. nih.gov

Protein-Protein Interactions Influencing Pseudosubstrate Dynamics

In addition to lipid second messengers, the regulation of the PKCβ pseudosubstrate is also modulated by interactions with other proteins. These protein-protein interactions can either stabilize the autoinhibited state or facilitate the activation process by influencing the conformation of the pseudosubstrate.

Receptors for Activated C-Kinase (RACKs) are scaffold proteins that bind to activated PKC isoforms and localize them to specific subcellular compartments, in proximity to their substrates. portlandpress.com RACK1 is a well-characterized scaffold protein that preferentially interacts with activated PKCβII. portlandpress.comnih.gov

The binding of PKCβ to RACK1 is thought to stabilize the active conformation of the enzyme, where the pseudosubstrate is displaced from the catalytic site. nih.gov Interestingly, it has been proposed that an autoregulatory site on PKC, termed a pseudo-RACK1 binding site, interacts with the RACK-binding site in the inactive conformation. nih.gov Upon activation, this pseudo-anchoring site is exposed, allowing for the binding of RACK1. nih.gov This interaction is crucial for the proper functioning and signaling of PKCβ. researchgate.net

| Scaffold Protein | Interacting PKC Isoform | Role in Pseudosubstrate Dynamics |

| RACK1 | PKCβII | Stabilizes the active conformation with the pseudosubstrate disengaged |

The autoinhibition of PKCβ is a result of a complex network of intramolecular interactions between its various domains. nih.gov The C2 domain not only interacts with the plasma membrane but also directly contributes to securing the pseudosubstrate in the catalytic cleft. nih.govucsd.edu Structural models suggest that the C2 domain is positioned over the pseudosubstrate, effectively clamping it in place. ucsd.eduresearchgate.net

Furthermore, there is evidence of "tethering" interactions between the C1A and C2 domains. nih.gov These interactions are thought to conformationally restrict the C1A domain, making its DAG-binding site less accessible. nih.gov The release of this tethering is promoted by the interaction of the C2 domain with phosphatidylserine. nih.gov The interplay between the C1 and C2 domains is also implicated in the dimerization of PKC, which may lead to cross-regulation. nih.gov The coordinated release of these intramolecular interactions, triggered by second messengers, is essential for the disengagement of the pseudosubstrate and the activation of the kinase. nih.gov

Post-Translational Modifications and Pseudosubstrate Regulation

The regulation of Protein Kinase C beta (PKCβ) is a highly controlled process, ensuring that its kinase activity is kept in check until the appropriate cellular signals are present. A key element of this regulation is the autoinhibitory pseudosubstrate domain, which sterically blocks the active site. The engagement and disengagement of this pseudosubstrate are intricately modulated by a series of post-translational modifications, primarily phosphorylation events. These modifications prime the enzyme, making it competent to respond to second messengers, and are crucial for maintaining its stability and proper localization.

Priming Phosphorylations in the Kinase Domain (e.g., Activation Loop, Hydrophobic Motif)

For PKCβ to become a catalytically competent enzyme, it must undergo a maturation process involving three critical priming phosphorylations within its kinase domain. These ordered phosphorylation events are essential for stabilizing the active conformation and properly orienting key catalytic residues. researchgate.net Without these phosphorylations, PKCβ remains in an unstable state and is targeted for degradation. researchgate.net

The three key priming phosphorylation sites are:

The Activation Loop: This phosphorylation is a hallmark of many kinases and is critical for catalytic competency. reactome.org For conventional PKCs like PKCβII, this occurs at Threonine 500 (in PKCβII). ucsd.edu This modification helps to correctly structure the activation loop, allowing for efficient substrate binding and catalysis.

The Turn Motif: Following activation loop phosphorylation, a threonine residue in the turn motif (Threonine 641 in PKCβII) becomes phosphorylated. nih.gov

The Hydrophobic Motif: The final priming phosphorylation occurs at a serine residue in the hydrophobic motif (Serine 660 in PKCβII). nih.govnih.gov

These sequential phosphorylations are interdependent and are crucial for locking the pseudosubstrate in the active site, thereby maintaining the enzyme in a stable, autoinhibited state, ready for activation by second messengers. nih.gov

Table 1: Key Priming Phosphorylation Sites in PKCβII

| Phosphorylation Site | Typical Residue in PKCβII | Primary Function | Key References |

|---|---|---|---|

| Activation Loop | Threonine 500 | Essential for catalytic competence and proper structuring of the active site. | reactome.orgucsd.edu |

| Turn Motif | Threonine 641 | Contributes to the stabilization of the autoinhibited conformation. | nih.gov |

| Hydrophobic Motif | Serine 660 | Final priming step, crucial for maintaining the inactive state. | nih.govnih.gov |

Role of Upstream Kinases (e.g., PDK-1) in Phosphorylation Events

The initial and critical phosphorylation of the activation loop is catalyzed by an upstream kinase, the 3-phosphoinositide-dependent protein kinase-1 (PDK-1). reactome.orgwikipedia.org PDK-1 is considered a master kinase, responsible for the activation of a number of kinases within the AGC family, to which PKC belongs. wikipedia.orgcreative-diagnostics.com

The process of PDK-1-mediated phosphorylation of PKCβ is a crucial step in its maturation. nih.gov In its newly synthesized, unphosphorylated state, PKCβ adopts an open conformation where the pseudosubstrate is not engaged in the active site. ucsd.eduucsd.edu This open conformation makes the activation loop accessible to PDK-1. ucsd.edu Once PDK-1 phosphorylates the activation loop, it triggers a conformational change that facilitates the subsequent autophosphorylation events at the turn and hydrophobic motifs. nih.gov Therefore, PDK-1 acts as the initiator of the phosphorylation cascade that primes PKCβ for its role in signal transduction. reactome.org The activity of mTORC2 has also been implicated in the phosphorylation of the turn and hydrophobic motifs. nih.gov

Autophosphorylation Mechanisms Affecting Pseudosubstrate Engagement

Following the initial phosphorylation of the activation loop by PDK-1, the subsequent phosphorylations at the turn motif and the hydrophobic motif are generally considered to be intramolecular autophosphorylation events. ucsd.edunih.gov Once the activation loop is phosphorylated, the kinase domain of PKCβ becomes catalytically active, enabling it to phosphorylate these C-terminal sites.

These autophosphorylations are critical for stabilizing the interaction between the pseudosubstrate and the active site. ucsd.edu The negative charges introduced by the phosphate (B84403) groups contribute to the conformational changes that lock the pseudosubstrate in place, thus maintaining the enzyme in an inactive, yet primed, state. ucsd.edu Studies have shown that mutations preventing these autophosphorylations can lead to a destabilized enzyme that is more susceptible to degradation. nih.gov Furthermore, the autophosphorylation at Serine 660 and Threonine 641 has been demonstrated to be essential for the dissociation of activated PKCβII from the plasma membrane, indicating a role in the termination of the signal. nih.gov

Allosteric Regulation and Conformational Coupling

The activation of PKCβ and the disengagement of its pseudosubstrate are classic examples of allosteric regulation, where the binding of effector molecules at sites distinct from the active site induces conformational changes that modulate the enzyme's activity. nih.govplos.org In the case of conventional PKCs like PKCβ, the primary allosteric activators are diacylglycerol (DAG) and calcium ions (Ca²⁺), which work in concert with membrane phospholipids like phosphatidylserine. ucsd.edu

The binding of these second messengers to the regulatory domains of PKCβ triggers a series of conformational changes that are coupled to the release of the pseudosubstrate from the catalytic cleft. nih.govucsd.edu The C2 domain of conventional PKCs binds Ca²⁺, leading to its translocation to the cell membrane. nih.gov At the membrane, the C1 domains bind to DAG. nih.gov This dual engagement with the membrane provides the necessary free energy to overcome the inhibitory constraint of the pseudosubstrate, causing it to be expelled from the active site. ucsd.edu This unmasking of the active site allows for the binding and phosphorylation of substrates. ucsd.edu

The intricate interplay between the regulatory and catalytic domains, mediated by the binding of allosteric effectors, highlights the sophisticated conformational coupling that governs PKCβ activity. nih.govchapman.edu This allosteric control ensures that the potent catalytic activity of PKCβ is unleashed only at the appropriate time and cellular location, in response to specific upstream signaling events.

Table 2: Allosteric Regulators of PKCβ and Their Effects on the Pseudosubstrate

| Allosteric Regulator | Binding Domain | Effect on PKCβ Conformation | Consequence for Pseudosubstrate | Key References |

|---|---|---|---|---|

| Calcium (Ca²⁺) | C2 Domain | Promotes translocation to the cell membrane. | Initiates the process of pseudosubstrate disengagement by localizing the enzyme. | nih.gov |

| Diacylglycerol (DAG) | C1 Domain | Induces a conformational change in the C1 domain upon membrane binding. | Provides the critical energy to expel the pseudosubstrate from the active site. | ucsd.edunih.gov |

| Phosphatidylserine | C1 and C2 Domains | Serves as a membrane anchor and cofactor for C1 and C2 domain binding. | Facilitates the stable membrane association required for pseudosubstrate release. | ucsd.edu |

Pseudosubstrate Derived Peptides As Tools for Pkc Beta Research

Design and Synthesis Strategies for Pseudosubstrate Peptide Inhibitors

The development of effective pseudosubstrate peptide inhibitors hinges on two key strategies: accurately mimicking the endogenous pseudosubstrate sequence and modifying the peptide to ensure it can enter target cells.

The core principle behind these inhibitors is the creation of a peptide that resembles the autoinhibitory pseudosubstrate domain found within the PKC molecule itself. mdpi.com This domain, located in the N-terminal regulatory region, possesses a sequence of amino acids similar to a true substrate but crucially lacks a phosphorylatable serine or threonine residue. nih.gov Instead, it typically contains an alanine (B10760859) at this position. nih.gov This allows the pseudosubstrate to bind to the catalytic site of the kinase, effectively blocking it without being phosphorylated and released. nih.gov

Synthetic pseudosubstrate peptides are designed based on these endogenous sequences. For instance, a peptide corresponding to amino acids 19-36 of PKCβ (RFARKGALRQKNVHEVKN) acts as a pseudosubstrate. mdpi.com If the alanine in this sequence is replaced with a serine, the peptide becomes a substrate for the kinase. mdpi.com Researchers have developed numerous analogs based on these sequences, including peptides derived from PKCα₁₅₋₂₈ and PKCα₂₀₋₂₈, which have been evaluated in various assays. mdpi.com The specificity of these peptides for different PKC isoforms is a key area of research, with studies showing that peptides derived from specific isoform sequences can exhibit preferential inhibition. physiology.org

A significant challenge with using peptide inhibitors in cellular studies is their poor membrane permeability. nih.govholublab.com To overcome this, various modifications are employed to enhance their ability to cross the cell membrane.

One common strategy is myristoylation , the attachment of a myristoyl group, a C14 saturated fatty acid, to the N-terminus of the peptide. nih.govholublab.com This lipid modification increases the hydrophobicity of the peptide, facilitating its entry into cells. mdpi.com For example, a myristoylated peptide based on the pseudosubstrate motif of α- and β-PKC has been shown to inhibit PKC activation. mdpi.com Studies have demonstrated that myristoylated pseudosubstrate peptides are effective at inhibiting PKC-mediated cellular processes, whereas their non-myristoylated counterparts are not. holublab.com

Another effective approach is the conjugation of the pseudosubstrate peptide to a cell-penetrating peptide (CPP) . mdpi.comrndsystems.com CPPs are short peptides that can traverse biological membranes and can be used as vectors to deliver cargo, such as inhibitory peptides, into cells. mdpi.com A notable example is the Antennapedia homeodomain-derived peptide, which is actively taken up by cells. rndsystems.com The PKCβ pseudosubstrate can be linked to this CPP via a disulfide bridge. Once inside the cell's reducing environment, the disulfide bond is cleaved, releasing the active inhibitor peptide. rndsystems.com

These modifications, while enhancing cell permeability, must be carefully considered, as they can sometimes alter the specificity of the inhibitor. For instance, myristoylation has been observed to confer PKC inhibitory activity to peptides that originally lacked a pseudosubstrate domain, suggesting that the modification itself can influence kinase interaction. nih.gov

| Modification Strategy | Description | Example | Reference(s) |

| Myristoylation | Attachment of a myristoyl (C14 fatty acid) group to the peptide's N-terminus to increase hydrophobicity and facilitate membrane crossing. | myr-ψPKC, a myristoylated peptide based on the α- and β-PKC pseudosubstrate motif. | nih.govholublab.commdpi.com |

| Cell-Penetrating Peptides (CPPs) | Conjugation of the pseudosubstrate peptide to a short, membrane-permeable peptide that acts as a delivery vehicle. | PKCβ pseudosubstrate linked to the Antennapedia domain vector peptide. | mdpi.comrndsystems.com |

Mechanisms of Exogenous Pseudosubstrate Peptide Inhibition of PKC Beta Activity

Exogenous pseudosubstrate peptides inhibit PKC beta activity through several interconnected mechanisms, primarily by competing for the catalytic site but also by interfering with the enzyme's localization and its interactions with other proteins.

The primary mechanism of action for pseudosubstrate peptides is competitive inhibition at the catalytic site of PKC beta. physiology.orgnih.govnih.govnih.gov These peptides are designed to mimic the endogenous pseudosubstrate sequence that naturally holds the kinase in an inactive state by blocking the substrate-binding cavity. nih.govucsd.edu By introducing an excess of the exogenous pseudosubstrate peptide, it outcompetes the actual protein substrates for binding to the catalytic domain. mdpi.comnih.gov

This binding prevents the kinase from phosphorylating its legitimate targets. nih.gov The interaction is highly specific, exploiting the substrate recognition motifs of the kinase. nih.gov Because these peptides occupy the active site, they inhibit both the phosphorylation of substrates and the autophosphorylation of the kinase itself. mdpi.com This direct competition for the substrate-binding site is a "natural" mechanism of inhibition, making these peptides highly selective tools. physiology.org

PKC activation and function are critically dependent on its translocation to specific subcellular compartments, such as the plasma membrane, where it can access its substrates and anchoring proteins. nih.govnih.gov Pseudosubstrate-derived peptides can interfere with this process. nih.govnih.gov

The catalytic core of PKC, which is the target of pseudosubstrate peptides, is also involved in the enzyme's subcellular targeting. nih.gov For instance, the highly basic nature of pseudosubstrate peptides allows them to bind to acidic phospholipids (B1166683) in the cell membrane. nih.govnih.gov This interaction can disrupt the normal translocation process that is triggered by second messengers. nih.gov Furthermore, peptides derived from specific domains, like the C2 region of PKCβ, have been shown to inhibit the translocation of the enzyme, preventing it from reaching its site of action and thereby inhibiting its function. ahajournals.orgahajournals.org By disrupting the movement of PKC beta to its proper location, these peptides effectively prevent it from participating in downstream signaling events.

The function of PKC beta is regulated not only by second messengers but also by its interaction with a host of other proteins, including anchoring proteins known as Receptors for Activated C-Kinase (RACKs). nih.gov These interactions are crucial for localizing the activated kinase near its specific substrates. nih.gov

Pseudosubstrate-derived peptides can disrupt these vital protein-protein interactions. nih.gov For example, the ζ-inhibitory peptide (ZIP), a pseudosubstrate-derived peptide, has been shown to potently disrupt the interaction between PKCα and the anchoring protein AKAP79. nih.gov By binding to the kinase, the peptide may sterically hinder the binding of PKC to its RACKs or other regulatory partners. nih.gov This interference prevents the formation of functional signaling complexes, thereby inhibiting the specific downstream pathways mediated by that interaction. nih.gov Peptides have been rationally designed to specifically disrupt the interaction between PKC and its RACK, highlighting the importance of protein-protein interactions as a target for modulating PKC function. nih.gov

| Mechanism of Inhibition | Description | Key Findings | Reference(s) |

| Competitive Binding | Exogenous peptide mimics the endogenous pseudosubstrate, binding to the catalytic site and blocking access for true substrates. | Inhibits both substrate phosphorylation and autophosphorylation. Acts as a specific substrate-competitive inhibitor. | mdpi.comphysiology.orgnih.govnih.govnih.gov |

| Localization Interference | Peptide disrupts the normal movement and anchoring of PKCβ within the cell. | Peptides can bind to membrane lipids, interfering with translocation. Peptides derived from the C2 domain can inhibit translocation. | nih.govnih.govnih.govahajournals.org |

| Disruption of Protein Interactions | Peptide binding to PKCβ prevents it from interacting with regulatory proteins like RACKs. | Pseudosubstrate peptides can sterically hinder the binding of PKC to anchoring proteins (e.g., AKAP79), disrupting signaling complexes. | nih.govnih.gov |

Specificity and Off-Target Considerations in Research Applications

The utility of pseudosubstrate-derived peptides as research tools is critically dependent on their specificity for the target kinase. While designed to be highly selective, considerations regarding isoform promiscuity, the effects of chemical modifications, and potential off-target kinase inhibition are paramount for the accurate interpretation of experimental results.

Synthetic peptides derived from the pseudosubstrate region of a specific Protein Kinase C (PKC) isoform are designed to act as competitive inhibitors by mimicking the natural autoinhibitory mechanism. medchemexpress.com This approach has been successful in generating peptides with inhibitory effects on PKC activity. medchemexpress.com For instance, peptides derived from the pseudosubstrate sequences of PKCα and PKCβ have demonstrated high selectivity in inhibiting their corresponding isoforms. tsijournals.com The principle behind this selectivity lies in the unique amino acid sequence of each isoform's pseudosubstrate domain, which is intended to bind specifically to the active site of that same isoform. medchemexpress.comtsijournals.com

Table 1: Isoform Selectivity of Various PKC Inhibitors This table provides a summary of the inhibitory concentrations (IC50) of different compounds against various PKC isoforms, illustrating the challenge of achieving high isoform selectivity. Note that these are not all pseudosubstrate peptides but provide context for isoform selectivity.

| Inhibitor | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCζ (nM) | Reference |

|---|---|---|---|---|---|---|---|---|

| Sotrastaurin | 0.95 | - | 0.64 | - | 1.8-3.2 | 1.8-3.2 | - | nih.gov |

| Enzastaurin | >100 | 4.7-6 | 4.7-6 | >100 | >100 | >100 | >100 | nih.gov |

| Ruboxistaurin (B62344) | >100 | 4.7-6 | 4.7-6 | >100 | >100 | >100 | >100 | nih.gov |

| Gö6983 | 7 | - | - | - | 60 | - | - | nih.gov |

| Ro-31-8220 | 5-37 | 5-37 | 5-37 | 5-37 | - | 24 | - | nih.gov |

To enhance the utility of pseudosubstrate peptides in cell-based assays, they are often modified to improve membrane permeability. nih.gov A common modification is N-myristoylation, the attachment of a myristoyl group, which is a saturated 14-carbon fatty acid. nih.govnih.gov This lipid modification significantly increases the hydrophobicity of the peptide, facilitating its entry into intact cells. nih.govnih.gov

While myristoylation is effective for enhancing cell permeability, it can also alter the specificity of the pseudosubstrate peptide. nih.gov Research has demonstrated that the addition of a myristoyl group can lead to non-specific inhibition of PKC. nih.gov In one study, all myristoylated peptides tested, including those without pseudosubstrate domains, acted as PKC inhibitors. nih.gov This effect appeared to be specific to PKC, as the myristoylation did not affect the specificity of peptide inhibitors for protein kinase A (PKA). nih.gov The mechanism behind this altered selectivity is thought to involve the interaction of the myristoyl group with the lipid-dependent kinase, PKC, potentially independent of the peptide's primary sequence. nih.gov These findings underscore the importance of using appropriate controls, such as non-myristoylated peptides or scrambled-sequence myristoylated peptides, to distinguish sequence-specific inhibitory effects from those caused by the lipid modification itself. nih.gov

A further consideration in the use of PKC pseudosubstrate peptides is their potential to inhibit other, unrelated kinases. The catalytic domains of protein kinases share structural similarities, particularly in the ATP-binding pocket, which can lead to off-target inhibition. mybiosource.com For example, the pseudosubstrate peptide of PKCα has been shown to inhibit CaMKII and MLCK at micromolar concentrations in vitro. mybiosource.com

The promiscuity of some PKC inhibitors is well-documented. For instance, the commonly used inhibitor Bisindolylmaleimide I (BisI), while potent against PKC isoforms, also inhibits a range of other kinases, including FLT3, GSK3α/β, S6K, and PIM1/3. nih.gov Similarly, Gö6983 has been shown to inhibit GSK3α and RSK1-4 with efficacy comparable to its inhibition of conventional and novel PKCs. nih.gov While these examples are not pseudosubstrate peptides, they highlight the general challenge of kinase inhibitor specificity. Therefore, when using a PKC beta pseudosubstrate peptide, it is crucial to consider and, where possible, experimentally test for potential off-target effects on other key cellular kinases that might be involved in the signaling pathways under investigation. The interpretation of results should always account for the possibility that the observed phenotype is due to the inhibition of a kinase other than the intended PKC isoform. mybiosource.com

Experimental Utility in Biochemical and Cell-Based Assays

Pseudosubstrate-derived peptides are valuable tools in both biochemical and cell-based assays to probe the function of PKC beta. Their application ranges from in vitro kinase activity measurements to the investigation of complex cellular processes.

In biochemical assays, these peptides are used to directly measure the enzymatic activity of purified or immunoprecipitated PKC isoforms. ahajournals.orgbiorxiv.org A common method involves incubating the kinase with a specific substrate peptide and γ-³²P-ATP. ahajournals.orgbiorxiv.org The incorporation of the radiolabeled phosphate (B84403) into the substrate is then quantified. The pseudosubstrate peptide can be added to this reaction to determine its inhibitory effect and to confirm the identity of the kinase activity being measured. ahajournals.org For example, a PKCζ pseudosubstrate peptide was used to confirm that the differential PKC activity observed between two regions of the porcine aorta was attributable to the ζ isoform. ahajournals.org

For cell-based assays, myristoylated pseudosubstrate peptides are frequently used due to their ability to cross the plasma membrane. nih.gov These cell-permeable inhibitors allow researchers to study the role of PKC beta in intact cellular systems. For instance, a myristoylated PKC pseudosubstrate was used to demonstrate the involvement of PKC in the insulin-mediated translocation of glucose transporters in adipocytes. holublab.com Similarly, these peptides have been used to investigate the role of PKC in processes like growth cone collapse in neurons and the activation of phospholipase D. nih.govmedchemexpress.com A typical experimental setup involves pre-incubating cells with the myristoylated pseudosubstrate peptide before stimulating a specific signaling pathway. oup.com The effect of the inhibitor is then assessed by measuring a downstream event, such as the phosphorylation of a target protein via Western blot or changes in cellular morphology. mdpi.comoup.com

Role of Pkc Beta Pseudosubstrate Dynamics in Cellular Signaling and Biological Processes Mechanistic Research

Modulation of Intracellular Signal Transduction Pathways

The PKC beta pseudosubstrate is a key player in the intricate network of intracellular signaling. Its release and the subsequent activation of PKCβ influence several major pathways that govern cellular responses to external stimuli.

NF-κB Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, immunity, and cell survival. Early research utilizing pharmacological tools and pseudosubstrate inhibitors indicated the involvement of PKC isoforms in NF-κB activation. nih.gov The activation of PKCβ is a significant component of the signaling cascades that lead to the activation of dendritic cells. researchgate.net

The classical and novel PKC isoforms, including PKCβ, are generally kept in an inactive state by their pseudosubstrate domains until cofactors trigger its removal. frontiersin.org In T lymphocytes, PKCβ and PKCθ appear to have overlapping functions in the activation of NF-κB following T-cell receptor (TCR) and CD28 co-stimulation. frontiersin.org The activation of PKCβ, often in concert with other PKC isoforms, can lead to the degradation of IκBα, the inhibitory subunit of NF-κB, thereby allowing NF-κB to translocate to the nucleus and initiate gene transcription. physiology.org Specifically, in pancreatic acinar cells, both PKCδ and PKCε have been shown to be responsible for cholecystokinin- and TNF-α-induced NF-κB activation. physiology.org

MAPK, PI3K/Akt/mTOR, and JAK/STAT Signaling Integration

PKCβ activation and its pseudosubstrate dynamics are integrated with other critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR, and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

Angiotensin II type 1 receptors (AT1Rs) can activate a variety of signaling cascades, including those involving PKC, MAPK, PI3K, and JAK/STAT, leading to diverse cellular outcomes like apoptosis, proliferation, or hypertrophy depending on the cell type. nih.gov Research in meningioma progression has highlighted the complex interplay between the PI3K/AKT/mTOR pathway and the MAPK, JAK/STAT, and Notch-1 pathways. nih.gov In breast cancer, chemoresistance has been associated with the activation of both JAK/STAT and PKC signaling pathways. oncotarget.com This suggests a convergence of these pathways, where PKCβ may act upstream or in parallel to modulate their activity. For instance, the activation of the JAK-STAT pathway can interact with proteins related to cell proliferation (MAPKs), cell survival (PI3K, Akt), and protein synthesis control (mTOR). oncotarget.com Furthermore, studies have shown that the JAK-STAT and PKC-GATA-4 pathways can cooperate to mediate signaling. nih.gov

Regulation of Other Downstream Kinases and Substrates

Once activated, following the displacement of its pseudosubstrate, PKCβ can phosphorylate a wide range of downstream kinases and substrates, thereby propagating the signal. For example, Protein Kinase D (PKD), formerly known as PKCμ, is activated by phorbol (B1677699) esters and can be phosphorylated by novel PKC isoforms like PKCε. portlandpress.comnih.gov The activation of PKC can also influence the phosphorylation status of components within the PI3K/Akt/mTOR pathway, such as p70S6K and 4E-BP1. nih.gov

The interaction of PKCβ with the Receptor for Activated C Kinase (RACK1) is crucial for its translocation from the cytosol to the membrane, a key step in its activation. researchgate.net This interaction is important in the immune system for the activation of dendritic cells. researchgate.net

Involvement in Specific Cellular Functions

The intricate signaling roles of this compound dynamics translate into significant involvement in fundamental cellular processes, from determining cell fate through proliferation and survival to guiding cellular differentiation into specialized lineages.

Cell Proliferation and Survival Mechanisms

The PKC family of isozymes is known to mediate several biological processes, including the regulation of the cell cycle, cell survival, and apoptosis. oncotarget.com PKCβ, in particular, has been shown to have complex and sometimes contradictory roles in cell proliferation and survival, depending on the cellular context.

Studies in colorectal cancer have suggested a tumor-suppressive role for PKC beta II, where its downregulation is associated with reduced disease-free survival. oncotarget.com This suggests that loss of PKCβ activity might be an early event in cell transformation. oncotarget.com Conversely, in other contexts, PKC activation is linked to cell proliferation. The activation of PKCβ has been reported to positively regulate oxidative stress, which can have downstream effects on cell survival. researchgate.net Furthermore, PKC isoforms, including PKCβ, are involved in signaling pathways that control cell proliferation and apoptosis. nih.govnih.gov

Cell Differentiation Processes

PKC isoforms play a crucial role in guiding the differentiation of stem and precursor cells into various specialized cell types. researchgate.netnih.govnih.gov The influence of a particular isoform can differ significantly depending on the differentiation lineage.

Osteogenesis and Adipogenesis: Research indicates that PKCβ and PKCδ have opposing roles in osteogenic and adipogenic differentiation. nih.gov Specifically, PKCβ has been found to inhibit osteogenesis (bone formation) while promoting adipogenesis (fat cell formation). researchgate.netnih.gov Conversely, PKCδ strongly supports osteogenesis. researchgate.netnih.gov

Neuronal Differentiation: The process of neuronal differentiation has been positively associated with numerous PKC isoforms, including classical, novel, and atypical PKCs. researchgate.netnih.gov The use of a PKC pseudosubstrate inhibitor in cultured neuroblasts has been shown to alter neurite growth, resulting in a decrease in the number of neural processes. sdbonline.org

Table 1: Role of PKC Isoforms in Cellular Differentiation

| PKC Isoform | Role in Osteogenesis | Role in Adipogenesis | Role in Neuronal Differentiation |

| PKCβ | Inhibits. researchgate.netnih.gov | Promotes. researchgate.netnih.gov | Implicated. researchgate.netnih.gov |

| PKCδ | Strongly supports. researchgate.netnih.gov | Inhibits. researchgate.net | Implicated. researchgate.netnih.gov |

| PKCα | Important role. researchgate.netnih.gov | - | Positively associated. researchgate.netnih.gov |

| PKCε | - | Overwhelmingly supports. researchgate.netnih.gov | - |

| PKCζ | Positive role. nih.gov | - | Implicated. researchgate.netnih.gov |

Membrane Dynamics and Trafficking (e.g., Phagocytosis)

The pseudosubstrate domain of Protein Kinase C (PKC) beta, and more specifically its ε isoform, plays a crucial role in membrane dynamics, particularly during processes like phagocytosis. immunologyresearchjournal.com This domain, traditionally viewed as an autoinhibitory region, has been found to be essential for the localization and translocation of PKCε in response to receptor ligation. immunologyresearchjournal.com

During Fcγ receptor (FcγR)-mediated phagocytosis, PKCε concentrates at the phagocytic cup, a process necessary for the membrane fusion required for efficient engulfment. aai.org Research has shown that the pseudosubstrate of PKCε (εPS) is instrumental in this process. nih.gov It achieves this by binding to phosphatidylinositol 4-phosphate (PI4P), which tethers PKCε to the trans-Golgi network (TGN). immunologyresearchjournal.comaai.org This interaction is a prerequisite for the translocation of PKCε to the forming phagosome. immunologyresearchjournal.com

The process can be summarized as follows:

PKCε is held at the TGN through interactions involving its εPS domain with PI4P and its C1B domain with diacylglycerol (DAG). aai.orgresearchgate.net

Upon initiation of phagocytosis, PKCε-containing vesicles are thought to travel along microtubules from the Golgi to the plasma membrane at the site of the bound target. aai.orgresearchgate.net

While the regulatory domain of PKCε, which includes the pseudosubstrate, is sufficient for the formation and translocation of these vesicles, the catalytic activity of the enzyme is required for the final membrane fusion step that allows for pseudopod extension. researchgate.net

Disruption of this mechanism, either by deleting the pseudosubstrate domain or by removing PI4P from the Golgi, prevents the translocation of PKCε to the phagosome and inhibits the necessary membrane fusion. immunologyresearchjournal.com This highlights a novel function for the pseudosubstrate domain beyond simple autoinhibition, establishing it as a key player in vesicular trafficking and membrane delivery during phagocytosis. immunologyresearchjournal.comresearchgate.net

Immune System Regulation (e.g., Dendritic Cell Activation, T Cell Responses)

The this compound is a key element in the intricate signaling pathways that govern immune responses, particularly in the activation of dendritic cells (DCs) and the modulation of T cell activity. nih.govnih.gov

Dendritic Cell Activation: The activation of PKCβ is a critical step in the signal transduction pathways that lead to the activation of dendritic cells. researchgate.net This has been demonstrated in studies using the human pro-myelocytic cell line THP-1 as a model for DCs. unimi.itnih.gov Exposure of these cells to chemical allergens triggers a cascade of events where PKCβ activation is central. unimi.it

A specific RACK-1 (Receptor for Activated C Kinase 1) pseudosubstrate, which directly activates PKCβ, has been shown to induce the upregulation of the co-stimulatory molecule CD86 and the production of the pro-inflammatory cytokine IL-8 in a dose-dependent manner. nih.govresearchgate.net This confirms the pivotal role of PKCβ activation in the initiation of DC maturation and activation. unimi.itnih.gov Furthermore, inhibiting PKCβ with a specific pseudosubstrate inhibitor has been shown to prevent the allergen-induced expression of CD86. unimi.it These findings underscore that PKCβ is a crucial downstream signaling component in both chemical allergen- and LPS-induced DC activation. researchgate.net

T Cell Responses: While PKCβ is central to DC activation, other PKC isoforms, such as PKCθ, PKCε, and PKCα, play more prominent roles in antigen receptor-mediated T cell activation. oncotarget.com However, the broader PKC family, through mechanisms involving their pseudosubstrate domains, is integral to T cell function. nih.gov For instance, PKCθ is known to be present in the nucleus of T cells, where it regulates the transcription of genes crucial for the immune response. nih.gov Chronic antigen signaling can lead to the degradation of PKCθ, which is necessary to maintain the progenitor exhausted T cell population during chronic infections. biorxiv.org

The pseudosubstrate domain maintains the inactive state of PKC isoforms until activation signals, such as those from the T cell receptor (TCR), lead to its release from the catalytic site. wikipedia.org This activation is a key part of the signaling cascade that ultimately leads to the production of cytokines and the orchestration of the adaptive immune response. nih.gov

Neuronal Plasticity and Learning-Related Mechanisms

The pseudosubstrate domains of various Protein Kinase C (PKC) isoforms are deeply implicated in the molecular machinery of neuronal plasticity and learning. wikipedia.orgucsd.edu These processes, which form the cellular basis of memory, rely on the precise regulation of synaptic strength, and PKC enzymes are key regulators. physiology.org

Conventional PKC isoforms, such as PKCα and PKCβ, are involved in regulating the basal firing rate of neurons and contribute to long-term synaptic plasticity. physiology.org The use of a myristoylated PKC inhibitor, which contains the pseudosubstrate sequence from PKCα and PKCβ, has been shown to decrease the spontaneous firing rate of pacemaker neurons. physiology.org This suggests that the activity of these conventional PKCs is crucial for maintaining normal neuronal excitability.

Atypical PKC isoforms, particularly PKMζ, have been extensively studied for their role in the maintenance of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.govnih.gov PKMζ is a constitutively active form of PKCζ that lacks the N-terminal regulatory elements, including the inhibitory pseudosubstrate domain. nih.govnih.gov The ζ-inhibitory peptide (ZIP), derived from the pseudosubstrate of PKCζ, has been widely used to investigate the role of atypical PKCs in memory. frontiersin.org Studies have shown that ZIP can impair various forms of memory and LTP, suggesting that the activity of atypical PKCs is essential for these processes. nih.govfrontiersin.org However, it has also been demonstrated that ZIP can promiscuously bind to and inhibit other PKC isoforms, including conventional and novel PKCs, suggesting a broader role for the PKC family in learning and memory. nih.govnih.gov

Furthermore, PKCδ has been identified as a key player in synaptic plasticity downstream of TrkB receptor activation. biorxiv.org Depending on the nature of the synaptic stimulation, PKCδ can be activated locally in a single dendritic spine to support the expression of plasticity, or its activation can spread to influence nuclear signaling in response to multi-spine stimulation. biorxiv.org

The regulation of PKC activity through its pseudosubstrate domain is also linked to the pathology of neurodegenerative diseases like Alzheimer's. wikipedia.org Deficits in PKC signaling in neurons are considered an early abnormality in the brains of Alzheimer's patients. wikipedia.org

Insights from In Vitro and Preclinical Model Systems

Our understanding of the multifaceted roles of this compound in cellular signaling has been significantly advanced through studies utilizing in vitro cell lines and preclinical animal models. These systems have provided controlled environments to dissect the mechanistic details of PKC beta function.

Studies in Cell Lines (e.g., THP-1, NIH 3T3, Pancreatic Beta-Cells)

THP-1 Cells: The human monocytic cell line THP-1, often used as a surrogate for dendritic cells, has been instrumental in elucidating the role of PKCβ in immune activation. unimi.itnih.gov In these cells, a RACK-1 pseudosubstrate that directly activates PKCβ has been shown to induce a dose-related increase in the expression of the co-stimulatory molecule CD86 and the production of the chemokine IL-8. nih.govresearchgate.net This supports a model where PKCβ activation is a key event in the signaling pathways that initiate dendritic cell activation in response to allergens and lipopolysaccharide (LPS). nih.govresearchgate.netoncotarget.com Conversely, a specific PKCβ pseudosubstrate inhibitor was able to prevent chemical allergen-induced CD86 expression, further solidifying the critical role of this kinase in immune cell activation. unimi.it Additionally, studies have demonstrated that a myristoylated PKCζ pseudosubstrate can inhibit CSF-1-induced chemotaxis in THP-1 cells, indicating the involvement of atypical PKC isoforms in macrophage migration. researchgate.net

NIH 3T3 Cells: Studies in NIH 3T3 fibroblasts have provided insights into the role of PKC isoforms in cell growth and transformation. Overexpression of PKCε in these cells can lead to a transformed phenotype. aai.org Furthermore, the expression of catalytically inactive PKC mutants has been used to study the specific functions of different domains. researchgate.net For instance, a mutated version of PKCα with an altered pseudosubstrate site showed increased kinase activity and a greater ability to stimulate a phorbol-ester-inducible reporter gene, confirming the inhibitory role of the pseudosubstrate domain. researchgate.net These studies have helped to differentiate the roles of the regulatory and catalytic domains of PKC isoforms in controlling cell proliferation. aai.org

Pancreatic Beta-Cells: In the context of pancreatic beta-cell function, various tools, including pseudosubstrate peptide inhibitors, have been employed to understand the role of PKC in insulin (B600854) secretion. nih.govkarger.com These inhibitors have helped to clarify the involvement of specific PKC isoforms in the cellular response to glucose and other secretagogues. nih.govkarger.com For example, a PKCε inhibitory peptide has been shown to improve glucose-stimulated insulin secretion (GSIS) in islets from diabetic db/db mice. researchgate.net The dynamic translocation of different PKC isoenzymes, including PKCα and PKCε, in response to glucose has been studied in pancreatic β-cells, and selective inhibition of their translocation has been shown to partially inhibit glucose-induced insulin release. diabetesjournals.org Moreover, the PKCζ pseudosubstrate has been found to suppress the synergistic effects of fatty acids and glucose on insulin secretion in the INS 832/13 beta-cell line. proquest.com

Table 1: Summary of this compound-Related Findings in Cell Lines

| Cell Line | Experimental Approach | Key Findings | Reference(s) |

|---|---|---|---|

| THP-1 | RACK-1 pseudosubstrate activator | Induced dose-related increase in CD86 and IL-8 | researchgate.net, nih.gov |

| PKCβ pseudosubstrate inhibitor | Prevented allergen-induced CD86 expression | unimi.it | |

| Myristoylated PKCζ pseudosubstrate | Inhibited CSF-1-induced chemotaxis | researchgate.net | |

| NIH 3T3 | Overexpression of PKCε | Elicited a transformed phenotype | aai.org |

| Mutated PKCα pseudosubstrate | Increased kinase activity and gene expression | researchgate.net | |

| Pancreatic Beta-Cells | PKCε inhibitory peptide | Improved glucose-stimulated insulin secretion in diabetic mouse islets | researchgate.net |

| PKCζ pseudosubstrate inhibitor | Suppressed fatty acid and glucose-induced insulin secretion | proquest.com | |

| Selective translocation inhibitors | Partially inhibited glucose-induced insulin release | diabetesjournals.org |

Investigations in Animal Models (e.g., Rodent Models for Mechanistic Studies)

Rodent models have been invaluable for studying the in vivo consequences of altered PKC beta signaling and for validating findings from in vitro systems.

Mechanistic Studies in Rodents: In cardiac myocytes from rodents, a pseudosubstrate peptide inhibitor of PKC was used to demonstrate the role of PKC in regulating cardiac Ca2+ channels. ahajournals.org The inhibitor prevented the effects of the PKC activator phorbol 12-myristate 13-acetate (PMA) on these channels, confirming the involvement of PKC in this regulatory process. ahajournals.org

Studies in rodent models of diabetes have also shed light on the role of PKCβ. In the ZSF1 rat model of type 2 diabetes, pharmacologic inhibition of PKCα and PKCβ has been investigated as a potential therapeutic strategy for diabetic nephropathy. biorxiv.org In diabetic db/db mice, treatment of islets with a PKCε inhibitory peptide ex vivo improved glucose-stimulated insulin secretion, highlighting a detrimental role for this isoform in the context of diabetes. researchgate.net

Neurological and Behavioral Studies: In the field of neuroscience, a knock-in mouse model with a mutation in the pseudosubstrate domain of PKCγ, which leads to constitutive activation of the kinase, has been developed to study spinocerebellar ataxia (SCA). nih.gov These mice exhibit a SCA-like phenotype, including ataxic motor behavior and abnormal Purkinje cell development, establishing that constant activation of PKC signaling can be a pathogenic mechanism in neurodegenerative diseases. nih.gov

Furthermore, the role of PKC in learning and memory has been investigated in rodent models. Defective PKCβII translocation due to a decline in RACK1 expression has been observed in the brains of aging rats. oncotarget.com The use of the ζ-inhibitory peptide (ZIP) in rats has been shown to disrupt addiction-related memory, demonstrating a critical role for atypical PKC isoforms in non-associative memory and cocaine addiction. frontiersin.org

Table 2: this compound-Related Research in Animal Models

| Animal Model | Research Focus | Key Findings | Reference(s) |

|---|---|---|---|

| Rodent Cardiac Myocytes | Regulation of Cardiac Ca2+ Channels | Pseudosubstrate inhibitor prevented PMA-induced effects on Ca2+ channels. | ahajournals.org |

| ZSF1 Rat (Type 2 Diabetes) | Diabetic Nephropathy | Investigated pharmacologic inhibition of PKCα/β. | biorxiv.org |

| db/db Mouse (Diabetes) | Insulin Secretion | Ex vivo treatment with a PKCε inhibitor improved glucose-stimulated insulin secretion. | researchgate.net |

| PKCγ Mutant Mouse | Spinocerebellar Ataxia | Constitutive activation of PKCγ due to a pseudosubstrate mutation caused an ataxia-like phenotype. | nih.gov |

| Rat (Aging) | Neuronal Signaling | Observed defective PKCβII translocation in the brain. | oncotarget.com |

| Rat (Addiction Model) | Addiction-Related Memory | The ζ-inhibitory peptide (ZIP) disrupted cocaine sensitization. | frontiersin.org |

Advanced Methodologies and Theoretical Frameworks for Studying Pkc Beta Pseudosubstrate

Biochemical and Biophysical Approaches for Interaction and Kinetic Analysis

To dissect the molecular interactions and kinetics of the PKC beta pseudosubstrate, researchers utilize a variety of in vitro and structural techniques. These approaches provide quantitative data on binding affinities, inhibitory potency, and the three-dimensional arrangement of the pseudosubstrate in complex with the catalytic domain.

In Vitro Kinase Activity Assays

In vitro kinase activity assays are fundamental for quantifying the inhibitory effect of the this compound on the catalytic activity of PKC beta. These assays typically involve a purified, active PKC beta enzyme, a specific substrate peptide, and ATP. The rate of substrate phosphorylation is measured, often through the incorporation of radioactive phosphate (B84403) (³²P) from [γ-³²P]ATP or by using fluorescence-based methods. diabetesjournals.orgpromega.com

The pseudosubstrate peptide can be added to the reaction to determine its inhibitory concentration (IC50), which is the concentration required to reduce enzyme activity by 50%. This provides a quantitative measure of its inhibitory potency. nih.gov For example, studies have utilized peptides derived from the pseudosubstrate region to demonstrate their autoinhibitory role. nih.gov Various commercially available kits, such as the ADP-Glo™ Kinase Assay, offer non-radioactive, high-throughput options for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. promega.com

Table 1: Common Substrates and Methods in PKC Beta Kinase Assays

| Substrate | Detection Method | Principle |

| Myelin Basic Protein (MBP) | Autoradiography | Measures incorporation of ³²P from [γ-³²P]ATP into the substrate. nih.gov |

| CREBtide | Luminescence (ADP-Glo™) | Measures the amount of ADP produced, which correlates with kinase activity. promega.com |

| Histone H1 | Autoradiography | Similar to MBP, measures the transfer of radioactive phosphate to the substrate. researchgate.net |

| Fluorescent Peptide Substrate | Fluorescence Polarization | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. thermofisher.com |

Binding Assays (e.g., Fluorescence Polarization, Immunoprecipitation)

Binding assays are crucial for directly measuring the interaction between the this compound and its catalytic domain.

Fluorescence Polarization (FP): This technique is used to monitor the binding of a small, fluorescently labeled molecule (like a pseudosubstrate peptide) to a larger molecule (the PKC beta catalytic domain). thermofisher.combmglabtech.com When the labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. reactionbiology.com Upon binding to the larger kinase domain, its tumbling is restricted, leading to an increase in fluorescence polarization. reactionbiology.com This method allows for the determination of binding affinities (Kd) in a homogenous solution. bmglabtech.commdpi.comresearchgate.net

Immunoprecipitation (IP): IP is a powerful technique to study protein-protein interactions within a cellular context. sdbonline.org To study the pseudosubstrate interaction, one could use a "bait" protein, such as a GST-tagged PKCβII pseudosubstrate, to pull down its binding partners from cell lysates. escholarship.org The resulting complexes are then analyzed by Western blotting to identify the interacting proteins, such as the PKC beta catalytic domain. Co-immunoprecipitation experiments can also be performed using antibodies against either the full-length PKC beta or a tagged version of the pseudosubstrate to confirm their interaction within the cell. researchgate.net

Structural Studies of Pseudosubstrate-Catalytic Domain Interactions

Understanding the three-dimensional structure of the this compound bound to the catalytic domain is essential for elucidating the molecular basis of autoinhibition.

X-ray Crystallography: This technique has been instrumental in determining the atomic-resolution structure of the PKCβII catalytic domain. acs.orghep.com.cn Although the structure of the full-length autoinhibited enzyme has been challenging to solve, the structure of the catalytic domain in complex with inhibitors provides a template for modeling the pseudosubstrate interaction. acs.orgnih.gov These models are often based on the known structures of other kinases, like PKA, where the pseudosubstrate-catalytic domain complex has been crystallized. nih.gov

These structural studies have revealed that the pseudosubstrate occupies the substrate-binding cavity of the kinase domain, sterically blocking the entry of actual substrates and thus maintaining the enzyme in an inactive state. escholarship.orgnih.gov

Cellular and Molecular Biological Techniques for Functional Dissection

To investigate the function of the this compound in a living cell, a range of molecular and cellular biology techniques are employed. These methods allow for the manipulation and visualization of the pseudosubstrate and its effects on PKC beta signaling.

Gene Editing and Mutagenesis (e.g., Pseudosubstrate Deletion/Mutation)

Site-directed mutagenesis is a powerful tool to probe the function of specific amino acid residues within the pseudosubstrate. By altering key residues, researchers can create constitutively active or kinase-dead versions of PKC beta.

Pseudosubstrate Mutations: Replacing a critical alanine (B10760859) residue in the pseudosubstrate with a negatively charged amino acid like glutamate (B1630785) can mimic phosphorylation and lead to a constitutively active kinase. researchgate.netpsu.edu Studies on PKCα have shown that such mutations result in increased effector-independent kinase activity. researchgate.net

Pseudosubstrate Deletion: Deleting the entire pseudosubstrate domain also results in a constitutively active kinase, as the autoinhibitory constraint is removed. researchgate.netbiorxiv.org CRISPR/Cas9-mediated gene editing can be used to create cell lines with specific deletions or mutations in the endogenous PKC beta gene to study the long-term consequences of altered pseudosubstrate function. escholarship.org

Table 2: Effects of Pseudosubstrate Mutations on PKC Activity

| Mutation Type | Example | Effect on PKC Activity | Reference |

| Alanine to Glutamate Substitution | Ala to Glu in PKCα pseudosubstrate | Increased effector-independent kinase activity. researchgate.net | researchgate.net |

| Pseudosubstrate Deletion | Deletion of residues 19-36 in PKCγ | Impaired autoinhibition, leading to enhanced basal activity. biorxiv.org | biorxiv.org |

Live-Cell Imaging and Spatiotemporal Control (e.g., Optogenetics, FRET-based Reporters)

Live-cell imaging techniques provide unprecedented insights into the dynamic regulation of PKC beta by its pseudosubstrate in real-time and with subcellular resolution.

FRET-based Reporters: Förster Resonance Energy Transfer (FRET) based biosensors, such as the C Kinase Activity Reporter (CKAR), are used to monitor PKC activity within living cells. nih.govbiorxiv.orgportlandpress.comucsd.edu These reporters typically consist of a FRET pair (e.g., CFP and YFP) flanking a PKC-specific substrate peptide and a phosphopeptide-binding domain. researchgate.netucsd.edu Phosphorylation of the substrate by active PKC leads to a conformational change in the reporter, altering the FRET efficiency and providing a real-time readout of kinase activity. ucsd.edu These reporters can be targeted to specific subcellular locations to study localized PKC signaling. ucsd.edunih.gov

Optogenetics: Optogenetic tools allow for the precise spatiotemporal control of protein activity using light. nih.govacs.org For PKC, optogenetic systems have been developed that utilize light-inducible dimerization domains to control the localization and activation of the kinase. nih.govelifesciences.org For instance, a light-sensitive protein can be used to recruit the PKC catalytic domain to the plasma membrane, bypassing the need for second messengers and allowing for the specific activation of the kinase in a defined area of the cell. nih.gov This enables researchers to dissect the specific downstream effects of PKC activation that are directly linked to its localization, a process normally regulated by the release of the pseudosubstrate.

Proteomics and Phosphoproteomics for Downstream Target Identification

Advanced proteomic and phosphoproteomic approaches are indispensable for elucidating the complex signaling networks regulated by Protein Kinase C beta (PKCβ). These methodologies allow for the large-scale identification and quantification of proteins and their phosphorylation states, providing critical insights into the downstream targets affected by the pseudosubstrate's regulatory function. By comparing the phosphoproteome under conditions where the pseudosubstrate's inhibitory effect is active versus when it is relieved, researchers can map the specific signaling cascades initiated by PKCβ activation.